molecular formula C24H31NO4 B146223 Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- CAS No. 134338-99-1

Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-

Cat. No.: B146223
CAS No.: 134338-99-1
M. Wt: 397.5 g/mol
InChI Key: FHHJEXZQGLHKOT-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- is a complex organic compound with the molecular formula C22H29NO4 It is known for its unique structure, which includes a benzoic acid core substituted with a dipentylamino group and a hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- typically involves the reaction of phthalic anhydride with 3-(dipentylamino)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid: This compound has a similar structure but with diethylamino instead of dipentylamino groups.

    2-(4-Dibutylamino-2-hydroxybenzoyl)benzoic Acid: Another similar compound with dibutylamino groups.

Uniqueness

Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dipentylamino group may impart different properties compared to its analogs, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-[4-(dipentylamino)-2-hydroxybenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-3-5-9-15-25(16-10-6-4-2)18-13-14-21(22(26)17-18)23(27)19-11-7-8-12-20(19)24(28)29/h7-8,11-14,17,26H,3-6,9-10,15-16H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHJEXZQGLHKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888956
Record name Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134338-99-1
Record name 2-[4-(Dipentylamino)-2-hydroxybenzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134338-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(4-(dipentylamino)-2-hydroxybenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134338991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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